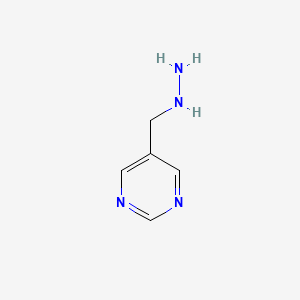

5-(Hidrazinometil)pirimidina

Descripción general

Descripción

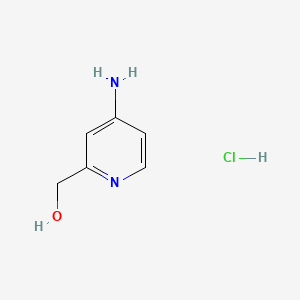

5-(Hydrazinomethyl)pyrimidine is a compound with the molecular formula C5H8N4 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of pyrimidines is a very active area of research due to their wide applicability in pharmaceutical or coordination chemistry . The synthesis of pyrimidines involves the reaction of enamidine with an orthoester in toluene or xylene at 110 C, for 15-96 h .Molecular Structure Analysis

The molecular structure of 5-(Hydrazinomethyl)pyrimidine can be confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

Pyrimidines have been found to have various chemical and biological applications observed, especially in recent times . The decomposition mechanism of pyrimidines depends on the relative strength of the peptide bond and the amide bond within the pyrimidine ring and whether or not it is accompanied by an oxidation reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Hydrazinomethyl)pyrimidine can be found in databases such as PubChem and ChemSpider .Aplicaciones Científicas De Investigación

Aplicaciones antimicrobianas

Se ha descubierto que las pirimidinas tienen propiedades antimicrobianas significativas . La diversidad estructural y la accesibilidad sintética de las pirimidinas las hacen ideales para desarrollar nuevos agentes antimicrobianos.

Aplicaciones antimaláricas

Las pirimidinas también se utilizan en el desarrollo de fármacos antimaláricos . Su similitud estructural con el par de bases de nucleótidos del ADN y el ARN les permite interferir con el ciclo de vida del parásito de la malaria.

Aplicaciones antivirales

Las pirimidinas se han utilizado en el desarrollo de fármacos antivirales . Por ejemplo, los derivados 5-halogenados de la pirimidina se encontraban entre los primeros análogos probados para la actividad biológica .

Aplicaciones anticancerígenas

Las pirimidinas desempeñan un papel vital en la patogenia del cáncer . Se han diseñado y desarrollado muchos derivados novedosos de pirimidina para su actividad anticancerígena .

Aplicaciones antiinflamatorias

Las pirimidinas exhiben potentes efectos antiinflamatorios . Se han utilizado en el desarrollo de fármacos para tratar diversas afecciones inflamatorias.

Tratamiento de trastornos neurológicos

Las pirimidinas tienen propiedades medicinales potenciales importantes para los agentes activos del sistema nervioso central (SNC) . Se han utilizado en el desarrollo de fármacos para tratar diversos trastornos neurológicos.

Safety and Hazards

The safety data sheet for pyrimidines suggests that they are flammable liquids and vapors. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . The future of pyrimidines lies in the development of new synthetic methods and the discovery of new biological activities. The detailed computational experience was taken from using the most advanced wave function methods such as the most popular one, density functional theory (DFT) .

Mecanismo De Acción

- By inhibiting or modulating the expression and activities of these mediators, the compound exerts its anti-inflammatory effects .

- For example, it may suppress the production of pro-inflammatory cytokines or inhibit enzymes responsible for generating inflammatory molecules .

Target of Action

Mode of Action

Biochemical Pathways

Researchers should explore its bioisosteric properties and consider it as a chemotype for addressing previously untreatable medical conditions . 🌟

Análisis Bioquímico

Biochemical Properties

They interact with various enzymes, proteins, and other biomolecules, often serving as building blocks for these larger structures .

Cellular Effects

Pyrimidine derivatives have been shown to exhibit a range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on pyrimidines have shown that they can undergo transformations under high pressure .

Metabolic Pathways

5-(Hydrazinomethyl)pyrimidine is likely involved in pyrimidine metabolism, a dynamic and versatile pathway that encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidines .

Transport and Distribution

It is known that pyrimidines can be transported and distributed within cells through various mechanisms .

Subcellular Localization

Rna molecules, which contain pyrimidines, are known to be localized to specific subcellular regions through interactions between RNA regulatory elements and RNA binding proteins .

Propiedades

IUPAC Name |

pyrimidin-5-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-9-3-5-1-7-4-8-2-5/h1-2,4,9H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSYLVSAXYNDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717371 | |

| Record name | 5-(Hydrazinylmethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-20-6 | |

| Record name | 5-(Hydrazinylmethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydrazinylmethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten](/img/structure/B567757.png)

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B567761.png)

![8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B567778.png)

![7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567780.png)